Product packaging for Benzyl 3-aminopropyl(methyl)carbamate(Cat. No.:CAS No. 126955-77-9)

Benzyl 3-aminopropyl(methyl)carbamate

Cat. No.: B186681
CAS No.: 126955-77-9
M. Wt: 222.28 g/mol
InChI Key: LRBGQVXSNFGHAY-UHFFFAOYSA-N
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Description

Significance of Carbamate (B1207046) Functional Groups in Chemical Transformations

The carbamate group, characterized by a nitrogen atom linked to a carbonyl group which is in turn bonded to an oxygen atom, is a hybrid of an amide and an ester. This unique structural feature imparts a high degree of chemical stability. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group makes the nitrogen less nucleophilic than that of an amine, providing a robust means of protecting amine functionalities during multi-step syntheses. sigmaaldrich.com This protective role is crucial in peptide synthesis and the preparation of complex natural products. sigmaaldrich.com

Beyond their role as protecting groups, carbamates are recognized for their ability to modulate the physicochemical properties of molecules. They can enhance cell membrane permeability and are considered stable peptide bond isosteres, making them a key structural motif in medicinal chemistry and drug design. echemi.combldpharm.com The carbamate functionality can participate in hydrogen bonding and impose conformational constraints, which are important for molecular recognition at biological targets. echemi.com

Overview of Benzyl (B1604629) Carbamates in Synthetic Methodologies

Among the various types of carbamates, benzyl carbamates are particularly prominent in synthetic organic chemistry. The most common application of a benzyl carbamate is as a benzyloxycarbonyl (Cbz or Z) protecting group for amines. sigmaaldrich.com This group was one of the first and remains one of the most important protecting groups in peptide synthesis. sigmaaldrich.com

The utility of the Cbz group stems from the ease of its introduction and its stability under a range of reaction conditions, coupled with the relatively mild methods for its removal. Benzyl carbamates are typically synthesized by the reaction of an amine with benzyl chloroformate in the presence of a base, or by reacting benzyl alcohol with an isocyanate. organic-chemistry.orgnih.gov Another method involves the reaction of benzyl alcohol with urea (B33335). echemi.com The removal of the Cbz group is most commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. sigmaaldrich.com Alternatively, cleavage can be effected by strong acids. organic-chemistry.org

Scope and Research Focus on Benzyl 3-aminopropyl(methyl)carbamate

The specific compound, this compound, is a member of the benzyl carbamate family. Its structure features a benzyl carbamate protecting a methylamino group, with a terminal primary amino group on a propyl chain. This bifunctional nature suggests its primary utility as a synthetic building block or intermediate in the construction of more complex molecules. blog.jp

Detailed research exclusively focused on this compound is limited in publicly accessible scientific literature. Its presence in the catalogs of numerous chemical suppliers, often categorized under "Bulk Drug Intermediates," indicates its role in the research and development of larger, potentially pharmaceutically active compounds. blog.jpepa.gov The compound provides a scaffold containing a selectively protected secondary amine and a free primary amine, allowing for differential functionalization at two distinct sites.

The physical and chemical properties of this compound, as compiled from chemical databases, are presented below.

Physicochemical Properties of this compound

Property Value Source
CAS Number 126955-77-9 organic-chemistry.org
Molecular Formula C12H18N2O2 organic-chemistry.org
Molecular Weight 222.29 g/mol echemi.com
IUPAC Name This compound organic-chemistry.org
Boiling Point ~323-325 °C
Melting Point ~62.0 °C
Density ~1.11 g/cm³

| LogP (Octanol-Water) | ~1.75-1.86 | |

This table is interactive. You can sort and filter the data.

The synthesis of this compound would likely follow standard procedures for carbamate formation. One plausible route involves the selective protection of N-methyl-1,3-propanediamine with benzyl chloroformate. The presence of two amine groups of differing reactivity (primary vs. secondary) would require careful control of reaction conditions to achieve mono-protection at the desired position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B186681 Benzyl 3-aminopropyl(methyl)carbamate CAS No. 126955-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-aminopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGQVXSNFGHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601624
Record name Benzyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126955-77-9
Record name Benzyl (3-aminopropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 3 Aminopropyl Methyl Carbamate and Its Analogs

Direct Synthesis Routes and Optimization

Direct synthesis methods offer a more streamlined approach to obtaining benzyl (B1604629) 3-aminopropyl(methyl)carbamate, typically involving the formation of the carbamate (B1207046) bond and the introduction of the methyl group in a minimal number of steps.

Carbamate Formation from Amines and Alkyl Phenyl Carbonates

The reaction of amines with alkyl phenyl carbonates is a versatile and economical method for the formation of carbamates. researchgate.netkiku.dk This approach allows for the selective protection of primary amines in the presence of secondary amines. kiku.dk For instance, reacting a polyamine with an alkyl phenyl carbonate, such as benzyl phenyl carbonate, can selectively yield the corresponding benzyl carbamate. kiku.dk The reaction kinetics show that secondary amines react much slower than primary amines, which is the basis for this selectivity. kiku.dk

The use of alkyl phenyl carbonates avoids harsh reagents and often proceeds under mild conditions. researchgate.netkiku.dk For example, the reaction can be carried out at room temperature in solvents like dichloromethane (B109758) or dimethylformamide. kiku.dk Optimization of these reactions often involves adjusting the stoichiometry of the reactants and the choice of solvent to maximize the yield of the desired mono-protected product. researchgate.net

A general procedure involves adding the appropriate alkyl phenyl carbonate to a solution of the amine and stirring overnight. kiku.dk The product is then isolated through an aqueous workup involving pH adjustments and extraction. kiku.dk

ReactantsProductYield (%)Reference
Diamine, Alkyl Phenyl CarbonateMono-carbamate protected diamineGood to High kiku.dk
Polyamine, Alkyl Phenyl CarbonateChemoselective carbamate protected polyamineHigh kiku.dk

N-Alkylation Strategies for Introducing the Methyl Group

Introducing the methyl group onto the nitrogen atom of a carbamate is a crucial step in the synthesis of benzyl 3-aminopropyl(methyl)carbamate. N-alkylation of carbamates can be achieved through various methods, including reactions with alkyl halides or reductive amination. researchgate.net

A common strategy involves the use of a base, such as cesium carbonate, in the presence of an alkylating agent like methyl iodide. researchgate.net The use of tetrabutylammonium (B224687) iodide (TBAI) can facilitate this reaction, leading to high yields of the N-alkylated carbamate. researchgate.net This method is known for its high selectivity, offering exclusively N-alkylated products. researchgate.net

Alternatively, thermodynamically controlled alkylation using reagents like methyl fluorosulphonate has been shown to favor N-alkylation over O-alkylation of carbamates. rsc.org The choice of solvent and base is critical for optimizing the yield and preventing side reactions. While some methods utilize strong bases and hazardous alkylating agents, greener alternatives are continuously being explored. researchgate.net

Alkylating AgentCatalyst/BaseProductSelectivityReference
Alkyl HalideCesium Carbonate, TBAIN-Alkyl CarbamateHigh researchgate.net
Methyl Fluorosulphonate-N-Methyl CarbamateN-alkylation favored rsc.org

Multi-Step Synthesis Pathways

Multi-step syntheses provide greater flexibility in constructing complex molecules like this compound, allowing for the sequential introduction of functional groups and purification of intermediates.

Epoxide Intermediate Formation and Ring-Opening Reactions

Epoxides are highly reactive intermediates that can be effectively used in the synthesis of amino alcohols, which are precursors to carbamates. libretexts.orgnih.gov The three-membered ring of an epoxide is susceptible to ring-opening by nucleophiles, a reaction driven by the relief of significant ring strain. libretexts.org

A synthetic route could involve the formation of an epoxide from a suitable alkene, followed by a ring-opening reaction with an amine. libretexts.org For example, an unsymmetrical epoxide can be regioselectively opened by an amine at the least hindered carbon atom. youtube.com This reaction typically proceeds via an SN2 mechanism, resulting in an amino alcohol. youtube.com The resulting amino alcohol can then be converted to the desired carbamate.

The reaction conditions for epoxide ring-opening can be either base-catalyzed or acid-catalyzed. libretexts.org In acid-catalyzed openings, the nucleophile attacks the more substituted carbon, whereas in base-catalyzed reactions, the attack occurs at the less sterically hindered carbon. libretexts.org

Reaction TypeKey IntermediateSubsequent ReactionProductReference
Epoxidation/Ring-OpeningEpoxideCarbamate FormationCarbamate libretexts.orgnih.gov

Sulfonamide Coupling Procedures

Sulfonamide chemistry offers robust methods for forming C-N bonds, which can be adapted for the synthesis of precursors to carbamates. organic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov While not a direct route to carbamates, sulfonamide intermediates can be strategically utilized. For instance, a primary amine can be protected as a sulfonamide, allowing for other transformations on the molecule. Subsequent deprotection and carbamate formation would lead to the final product.

Various methods exist for the synthesis of sulfonamides, including the coupling of amines with sulfonyl chlorides. organic-chemistry.orgnih.gov Modern approaches include palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, followed by treatment with an amine and bleach to form the sulfonamide. organic-chemistry.org Another method involves a one-pot, three-component reaction of nitroarenes, boronic acids, and potassium pyrosulfite. organic-chemistry.org These methods tolerate a wide range of functional groups, making them versatile for complex syntheses. organic-chemistry.org

ReactantsCatalyst/ReagentsProductKey FeatureReference
Aryl Iodide, DABSO, AminePd catalyst, BleachSulfonamideOne-pot process organic-chemistry.org
Nitroarene, Boronic Acid, Potassium Pyrosulfite-SulfonamideThree-component reaction organic-chemistry.org

Aza-Michael Addition Reactions for Structural Elaborationnih.gov

Aza-Michael additions represent a powerful and versatile method for forming carbon-nitrogen bonds, which is fundamental in the synthesis of β-amino compounds, key precursors to this compound and its analogs. eurekaselect.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Recent research has demonstrated that the aza-Michael addition of benzylamine (B48309) to various acrylates can be effectively promoted under different conditions. mdpi.com For instance, the reaction of benzylamine with methyl 3-phenylacrylate can yield both the desired 1,4-addition product and a 1,2-addition byproduct, with reaction conditions such as temperature and the use of microwave irradiation influencing the product distribution. mdpi.com Solvent-free conditions, often combined with a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been explored to enhance reaction efficiency and yield. mdpi.com

The use of catalysts is crucial in promoting the aza-Michael reaction. Bismuth(III) triflate has been shown to be an effective catalyst for the addition of amines to α,β-unsaturated esters, with microwave irradiation further accelerating the reaction under solvent-free conditions. eurekaselect.com Similarly, cesium carbonate (Cs2CO3) has been successfully employed to catalyze the direct aza-Michael addition of azoles to α,β-unsaturated malonates, yielding a variety of azole derivatives in high yields. nih.gov These catalytic systems offer efficient and practical routes for the synthesis of precursors to complex carbamates.

Furthermore, the intramolecular version of the aza-Michael reaction provides a pathway to construct nitrogen-containing heterocyclic structures. buchler-gmbh.comrsc.org This approach has been utilized in the asymmetric synthesis of indolines, where a bifunctional organocatalyst mediates the intramolecular addition of a carbamate to an enone. buchler-gmbh.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity in these cyclizations.

Table 1: Catalysts and Conditions in Aza-Michael Reactions

Catalyst Substrates Reaction Conditions Key Findings Reference
Bismuth(III) triflate Amines, α,β-unsaturated esters Solvent-free, microwave irradiation Enhanced reaction rates eurekaselect.com
DBU Benzylamine, acrylates Solvent-free, 75-130°C Formation of 1,4- and 1,2-addition products mdpi.com
Cs2CO3 Azoles, α,β-unsaturated malonates THF, 25°C High yields of azole derivatives nih.gov
Quinidine-derived urea (B33335) Benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate - Asymmetric synthesis of (2S)-substituted indolines buchler-gmbh.com

Stereoselective Synthesis Approaches

Achieving a specific three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities.

Application of Chiral Auxiliaries and Controlled Reaction Conditionsnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely employed in the synthesis of enantiomerically pure compounds. sigmaaldrich.com

A notable example involves the use of α-substituted benzylamine chiral auxiliaries. google.com These reagents can deliver a nitrogen atom while simultaneously influencing the formation and separation of diastereomeric intermediates. google.com The auxiliary can be readily removed at a later stage, making this a practical approach for large-scale synthesis. google.com Another example is the use of a modified Evans oxazolidinone auxiliary, 5,5-diphenyloxazolidin-2-one (DIOZ), in the asymmetric synthesis of β2-amino acids. researchgate.netresearchgate.net Amidomethylation of a titanium enolate derived from an acyl-DIOZ derivative using benzyl N-[(benzyloxy)methyl]carbamate as the electrophile proceeds with high diastereoselectivity. researchgate.net

Controlled reaction conditions also play a pivotal role in stereoselection. For instance, the base-promoted intramolecular cyclization of interlocked N,N-dibenzylfumaramides to form β-lactams demonstrates remarkable diastereoselectivity. nih.gov The mechanically interlocked nature of the starting material creates a controlled environment, akin to an enzyme's active site, that favors the formation of a single diastereomer. nih.gov

Asymmetric Epoxidation in Precursor Synthesisnih.gov

Asymmetric epoxidation is a powerful method for introducing chirality into a molecule by converting an achiral alkene into a chiral epoxide. This strategy is foundational in the synthesis of a wide array of chiral compounds. While direct examples for this compound are not prevalent in the provided search results, the principles of asymmetric epoxidation are broadly applicable to the synthesis of chiral precursors for this and related molecules. The resulting chiral epoxides can be opened by nucleophiles, such as amines or their synthetic equivalents, to establish key stereocenters that would be present in the final carbamate structure.

Intramolecular Cyclization and Cycloaddition Reactions for Stereocontrolnih.gov

Intramolecular reactions, where a molecule reacts with itself, are highly effective for establishing stereocenters due to the constrained transition states involved. Intramolecular cyclization can be a powerful tool for controlling stereochemistry. For example, the synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide can be achieved with high enantioselectivity using a bifunctional organocatalyst. nih.gov This process involves an enantioselective carbon-oxygen bond formation.

Copper(I)-catalyzed intramolecular cyclization of ene-carbamates has been developed for the synthesis of indoles and related heterocyclic structures. researchgate.net Similarly, palladium-catalyzed intramolecular N-arylation has been used to form indolecarboxylates. researchgate.net The synthesis of six-membered cyclic carbamates (oxazinanones) can be achieved through a one-pot reaction of a primary amine with a dicarbonate (B1257347) derivative of a 1,3-diol. iupac.org This reaction proceeds via an intermolecular reaction followed by an intramolecular cyclization. iupac.org

The stereochemical outcome of these cyclizations can be influenced by the catalyst, substrate, and reaction conditions. In some cases, the interlocked nature of a molecule, such as a rotaxane, can dictate the stereochemical course of an intramolecular cyclization, leading to a single diastereomer. nih.gov

Chiral Resolution Techniques for Enantiopure Compoundseurekaselect.comnih.gov

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), chiral resolution is employed to separate them. wikipedia.org This is a crucial step in obtaining enantiomerically pure compounds. wikipedia.orgnih.gov

One of the most common methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization. wikipedia.org Common resolving agents include tartaric acid and brucine. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral column chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov While highly effective, the scalability of preparative chromatography can be a challenge. nih.gov

Table 2: Chiral Resolution Techniques

Technique Description Key Features Reference
Crystallization of Diastereomeric Salts Formation of diastereomeric derivatives with a chiral resolving agent, followed by separation via crystallization. Common, depends on solubility differences, can be laborious. wikipedia.org
Chiral Column Chromatography Separation of enantiomers based on differential interactions with a chiral stationary phase. Widely applicable, can be used for both analytical and preparative scales. nih.gov
Spontaneous Resolution Direct crystallization of a racemic mixture into separate crystals of each enantiomer. Less common, requires specific molecular properties. wikipedia.org

Chemoselective Functionalization and Protecting Group Strategies

In the synthesis of complex molecules with multiple functional groups, it is often necessary to selectively react one group while leaving others unchanged. This is achieved through chemoselective functionalization and the use of protecting groups. wikipedia.org

Protecting groups are temporarily attached to a functional group to decrease its reactivity. organic-chemistry.org For amines, carbamates are a very common and effective protecting group. masterorganicchemistry.comchemistrytalk.org The benzyl carbamate (Cbz or Z) group, for instance, renders the amine nitrogen non-nucleophilic. masterorganicchemistry.com It is stable under a variety of reaction conditions and can be removed by hydrogenolysis. masterorganicchemistry.comlibretexts.org

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under different conditions are used for various functional groups within the same molecule. organic-chemistry.org For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by a base. organic-chemistry.org This allows for the selective deprotection and subsequent reaction of one amine group in the presence of another.

The choice of protecting group is critical and must be carefully considered to ensure it is stable throughout the necessary synthetic steps and can be removed efficiently without affecting other parts of the molecule. wikipedia.orgorganic-chemistry.org The addition and removal of protecting groups add steps to a synthesis, so designing synthetic routes that minimize their use is also a key consideration. organic-chemistry.org

Table 3: Common Amine Protecting Groups

Protecting Group Abbreviation Deprotection Conditions Key Features Reference
Carbobenzyloxy Cbz, Z Hydrogenolysis Renders amine non-nucleophilic, stable to many reagents. masterorganicchemistry.comlibretexts.org
tert-Butyloxycarbonyl Boc Acidic conditions Popular, easily removed with acid. masterorganicchemistry.com
9-Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., piperidine) Used in peptide synthesis, base-labile. wikipedia.orgorganic-chemistry.org
Benzyl Bn Hydrogenolysis Can be used for amines and alcohols. libretexts.org
p-Methoxybenzyl PMB Hydrogenolysis, oxidation More labile than the benzyl group. libretexts.org

Selective Carbamate Protection of Polyamine Derivatives

The selective protection of polyamines is a critical challenge in organic synthesis, particularly when aiming to differentiate between primary and secondary amino groups. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, installed as a carbamate. total-synthesis.com

A prevalent method for achieving selective protection involves the use of alkyl phenyl carbonates, such as benzyl phenyl carbonate, to introduce the Cbz group. Research has demonstrated that primary amines react significantly faster than secondary amines with these reagents. kiku.dk This rate difference allows for the chemoselective protection of primary amino groups in polyamines by carefully controlling the stoichiometry. Reactions are typically performed at room temperature in solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF), using approximately 1.1 equivalents of the alkyl phenyl carbonate per primary amine. kiku.dk This approach avoids the need for reactions at very low temperatures, which is sometimes required with other activating agents. kiku.dk

Another common reagent for this transformation is benzyl chloroformate (Cbz-Cl). total-synthesis.com The reaction proceeds via the nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com To achieve mono-protection of symmetrical diamines, slow addition of benzyl chloroformate to an excess of the diamine in a buffered solution is a viable, though sometimes difficult to control, method. kiku.dk The use of an excess of the polyamine is a common strategy to favor mono-substitution over di-substitution. kiku.dk

The table below summarizes the selective protection of various polyamines using benzyl phenyl carbonate.

Starting PolyamineProtected Amine ProductYield (%)
1,4-DiaminobutaneN-(Benzyloxycarbonyl)-1,4-diaminobutane85
1,6-DiaminohexaneN-(Benzyloxycarbonyl)-1,6-diaminohexane88
DiethylenetriamineN,N'-Bis(benzyloxycarbonyl)diethylenetriamine90
SpermidineN¹,N⁸-Bis(benzyloxycarbonyl)spermidine79
Data derived from studies on selective carbamate protection of polyamines. kiku.dk

Stability and Cleavage of Benzyl Carbamate (Cbz) Protecting Groups under Various Conditions

The utility of the Cbz group stems from its distinct stability profile and the specific conditions required for its removal, which are often orthogonal to other common amine protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). acs.org

Stability: The Cbz group is generally stable under basic and mildly acidic aqueous conditions. researchgate.net However, it is susceptible to cleavage under harsh acidic conditions, such as treatment with strong acids like hydrogen bromide (HBr) or excess hydrochloric acid (HCl). total-synthesis.com This cleavage occurs via protonation of the carbamate followed by an SN2-type displacement. total-synthesis.com While often described as acid-stable, this stability is relative, and undesired loss of the Cbz group can occur during the acidic removal of other protecting groups, such as Boc. iris-biotech.de

Cleavage (Deprotection): The most common and mildest method for Cbz group removal is catalytic hydrogenolysis. total-synthesis.com This reaction involves reduction with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). total-synthesis.comorganic-chemistry.org The process releases toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the free amine. total-synthesis.com Other hydrogen sources, known as "H₂ donors," can also be used in transfer hydrogenation reactions. total-synthesis.com

Alternative deprotection methods are available for substrates that are incompatible with catalytic hydrogenation. These include:

Strong Acids: As mentioned, conditions like HBr in acetic acid are effective.

Lewis Acids: Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups at room temperature with good functional group tolerance. organic-chemistry.org

Dissolving Metal Reductions: The use of sodium in liquid ammonia (B1221849) (Na/NH₃) is a classic method for Cbz cleavage. acs.org

Nucleophilic Cleavage: A method using 2-mercaptoethanol (B42355) and potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been developed for substrates with sensitive functionalities. organic-chemistry.org

Interestingly, selective cleavage is possible in molecules containing multiple Cbz groups. The electronic nature of the nitrogen atom plays a key role. Cbz groups attached to non-basic nitrogens, such as those in amides or certain nitrogen-containing heteroaromatic rings, can be selectively cleaved under specific conditions, leaving Cbz-protected basic amines intact. acs.orgacs.org For instance, tributylstannyl radicals or low-valent nickel catalysts can effect this type of chemoselective deprotection. acs.orgacs.org

The following table outlines various conditions for Cbz group cleavage.

Reagents and ConditionsSubstrate TypeComments
H₂, Pd/C, various solventsGeneralMost common method; mild and efficient. total-synthesis.com
HBr/Acetic AcidGeneralHarsh acidic conditions. total-synthesis.com
AlCl₃, HFIP, rtGeneralCost-effective, good functional group tolerance. organic-chemistry.org
Na, liquid NH₃GeneralStrong reducing conditions. acs.org
(PPh₃)₂NiCl₂, Ph₃P, Me₂NH·BH₃, K₂CO₃Cbz-protected heteroaromatic aminesSelective cleavage over Cbz-protected basic amines. acs.org
n-Bu₃SnH, AIBN, Benzene, 80 °CCbz-protected amides and heteroaromaticsRadical-based selective cleavage. acs.org
2-Mercaptoethanol, K₃PO₄, DMA, 75 °CGeneralUseful for sensitive substrates. organic-chemistry.org
This table summarizes findings on Cbz deprotection methodologies. total-synthesis.comacs.orgorganic-chemistry.orgacs.org

Environmentally Benign Synthetic Methodologies, e.g., Supercritical CO₂ as Solvent

In recent years, significant effort has been directed toward developing "green" or environmentally benign methods for carbamate synthesis, aiming to replace toxic reagents like phosgene (B1210022) and its derivatives (e.g., benzyl chloroformate). researchgate.net A key strategy involves utilizing carbon dioxide (CO₂), an abundant, non-toxic, and inexpensive C1 source. rsc.org

The direct synthesis of carbamates from an amine, an alcohol, and CO₂ is a highly attractive, atom-economical route. Research has shown that basic catalysts, such as cesium carbonate (Cs₂CO₃), can effectively promote this reaction under mild conditions (e.g., 2.5 MPa of CO₂).

The use of supercritical carbon dioxide (scCO₂) as both a solvent and a reagent represents a particularly innovative green methodology. Yoshida et al. investigated the synthesis of carbamates using scCO₂ in the presence of quaternary onium salts. acs.orgnih.gov They found that tetrabutylammonium bromide positively influenced the reaction yield, facilitating the formation of the carbamate from an amine, an alkyl halide, and CO₂. acs.orgnih.gov

Continuous flow processes further enhance the environmental credentials of CO₂-based carbamate synthesis. acs.orgnih.gov These systems allow for precise control over reaction parameters, significantly reduce reaction times (e.g., to under an hour), and often yield products pure enough to not require chromatographic purification, thus minimizing solvent waste. acs.orgnih.gov

MethodReagentsCatalyst/PromoterConditionsKey Advantage
Batch SynthesisAmine, Alcohol, CO₂Basic catalysts (e.g., Cs₂CO₃)Mild (e.g., 2.5 MPa CO₂)Halogen-free route. rsc.org
Supercritical CO₂Amine, Alkyl Halide, CO₂Tetrabutylammonium bromideSupercritical CO₂Utilizes CO₂ as both solvent and reagent. acs.orgnih.gov
Continuous FlowAmine, Alkyl Halide, CO₂Catalyst-freeMild, < 1 hourRapid synthesis, minimal purification. acs.orgnih.gov
This table highlights key aspects of environmentally benign carbamate synthesis. rsc.orgacs.orgnih.gov

Scale-Up Synthesis Considerations for Research Applications

Transitioning a synthetic route from a laboratory bench to a larger, research-scale production (gram-level or higher) introduces practical challenges that must be addressed. For benzyl carbamates, several scalable approaches have been reported.

A continuous flow process coupling a Curtius rearrangement with biocatalysis has been developed for producing various Cbz-carbamate products. beilstein-journals.org This method is inherently scalable and allows for the streamlined synthesis of target molecules, minimizing the isolation of potentially unstable intermediates. The use of superheated toluene (120 °C) in a flow reactor with a backpressure regulator demonstrates a setup suitable for larger-scale production. beilstein-journals.org

Direct synthesis from Boc-protected amines has also been shown to be easily scalable to the gram level. rsc.org One study reported a nearly 50-fold scale-up that maintained a high product yield, demonstrating the robustness of the methodology for producing significant quantities of carbamate intermediates. rsc.org

Furthermore, patent literature describes the synthesis of benzyl carbamate on a multi-kilogram scale using urea and benzyl alcohol in a 10-liter reaction kettle. google.com The reaction, conducted at elevated temperatures (150-170 °C) under reduced pressure, achieved high conversion and selectivity, yielding a product that could be purified by distillation. google.com Such examples provide a clear pathway for the large-scale production of simple benzyl carbamates, which can serve as precursors for more complex derivatives.

Scale-Up MethodKey ReactionScaleYieldNoteworthy Feature
Continuous FlowCurtius RearrangementNot specified, but inherently scalableHighTelescoped reaction minimizes intermediate handling. beilstein-journals.org
Batch SynthesisFrom Boc-protected aminesGram-scaleHighMaintained high yield upon ~50x scale-up. rsc.org
Batch SynthesisFrom Urea and Benzyl Alcohol600g Urea in 10L reactor>90% (separated)Industrial-style process with catalyst recycle and distillation. google.com
Asymmetric SynthesisDiastereoselective Mannich ReactionMulti-gram scale>60%Developed for chiral building blocks. researchgate.net
This table presents various considerations and examples for the scale-up synthesis of carbamates. beilstein-journals.orgrsc.orggoogle.comresearchgate.net

Reactivity and Mechanistic Investigations

Chemical Transformations of the Carbamate (B1207046) Moiety

The carbamate group (–O–(C=O)–N<) is the central functional group in Benzyl (B1604629) 3-aminopropyl(methyl)carbamate and is susceptible to a variety of chemical transformations, primarily involving nucleophilic attack at the carbonyl carbon.

Hydrolysis: The most common reaction of carbamates is hydrolysis, which leads to the cleavage of the carbamate bond to produce an alcohol, an amine, and carbon dioxide. The hydrolysis of N,N-disubstituted carbamates, such as Benzyl 3-aminopropyl(methyl)carbamate, is generally slower than that of N-monosubstituted or unsubstituted carbamates due to steric hindrance around the nitrogen atom. The reaction can be catalyzed by both acids and bases.

Under basic conditions, the hydrolysis typically proceeds through a BAc2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the carbon-oxygen bond. For carbamates with an alkyl group on the nitrogen, the formation of the tetrahedral intermediate is often the rate-determining step. clemson.edu

Acid-catalyzed hydrolysis, while generally less efficient for carbamates, can occur via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. clemson.edu

Aminolysis: Carbamates can also undergo aminolysis, where an amine acts as the nucleophile, displacing the alcohol portion of the ester. The rate of aminolysis is dependent on the nucleophilicity of the attacking amine and the steric hindrance of the carbamate.

Decarboxylation: While direct decarboxylation of carbamates is not a common thermal reaction, the carbamic acid intermediate formed during hydrolysis is highly unstable and readily undergoes decarboxylation to yield the corresponding amine and carbon dioxide. rsc.org

Reactivity of the Aminopropyl and Methylamino Functionalities

The presence of a primary amino group at the terminus of the propyl chain and a tertiary methylamino group attached to the carbamate nitrogen introduces additional reactive sites to the molecule.

The primary amino group (–NH2) is a nucleophilic center and can participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or even quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with Carbonyl Compounds: Formation of imines (Schiff bases) with aldehydes and ketones.

The N-methylamino group is a tertiary amine integrated into the carbamate structure. Its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which reduces its nucleophilicity compared to a simple tertiary amine. However, it can still participate in reactions such as:

Protonation: Acting as a base to accept a proton.

Oxidation: Susceptibility to oxidation to form N-oxides.

The relative reactivity of the primary amino group and the N-methylamino group is a key factor in determining the selectivity of reactions involving this compound. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for many electrophilic attacks.

Reaction Kinetics and Thermodynamic Profiles

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the literature. However, general principles of carbamate reactivity can be applied to understand its expected behavior.

The rate of hydrolysis of carbamates is significantly influenced by pH. Alkaline hydrolysis is typically faster than neutral or acidic hydrolysis. clemson.edu For N,N-disubstituted carbamates, the rate of hydrolysis is generally slower than for N-monosubstituted analogs due to increased steric hindrance. clemson.edu

The thermodynamic profile of carbamate hydrolysis is generally exergonic, driven by the formation of stable products: an alcohol, an amine, and carbon dioxide (from the decomposition of carbamic acid). The formation of carbamates from amines and carbon dioxide is a reversible process, and the equilibrium position is dependent on factors such as temperature, pressure, and pH. iaea.orgresearchgate.net

Table 1: General Trends in Carbamate Hydrolysis Rates

Substituent on NitrogenRelative Rate of Basic Hydrolysis
Unsubstituted (–NH2)Fast
N-monosubstituted (–NHR)Moderate
N,N-disubstituted (–NRR')Slow

This table presents a qualitative comparison based on general principles of carbamate reactivity.

Investigations into Bond Cleavage Mechanisms

The primary bond cleavage in the reactions of this compound involves the carbamate linkage. The two main pathways for this cleavage are:

Acyl-Oxygen Cleavage (BAc2): This is the most common mechanism for carbamate hydrolysis under basic conditions. It involves the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the benzylic oxygen. scielo.br

Alkyl-Oxygen Cleavage (BAl2): This mechanism involves the cleavage of the bond between the benzylic oxygen and the benzyl group. This pathway is less common for carbamates but can be promoted under certain acidic conditions where the carbamate oxygen can be protonated, making the benzyl group a better leaving group.

The presence of the benzyl group can influence the cleavage mechanism. The stability of the benzyl cation could potentially favor an SN1-type cleavage of the alkyl-oxygen bond under strongly acidic conditions. However, for most conditions, the BAc2 pathway is expected to dominate.

Influence of Solvent Media on Reaction Pathways and Selectivity

The choice of solvent can have a significant impact on the reaction pathways and selectivity of reactions involving this compound.

Polar Protic Solvents (e.g., water, alcohols): These solvents can participate in the reaction as nucleophiles (solvolysis) and can stabilize charged intermediates and transition states through hydrogen bonding. In hydrolysis and aminolysis reactions, polar protic solvents can facilitate the BAc2 mechanism by stabilizing the tetrahedral intermediate.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can dissolve a wide range of reactants but are less effective at solvating anions. They can influence the rates of nucleophilic substitution reactions. For instance, in the N-alkylation of the primary amino group, a polar aprotic solvent might enhance the rate by solvating the cation of the alkylating agent while leaving the amine nucleophile relatively unsolvated and more reactive.

Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower for reactions involving charged species. However, they can be useful for reactions where the suppression of side reactions, such as solvolysis, is desired.

The selectivity of reactions, such as the competition between N-alkylation at the primary amine versus potential side reactions, can be tuned by the choice of solvent. For example, a solvent that selectively solvates one reactive site over another could enhance the desired reaction pathway. aiche.org

Table 2: Expected Influence of Solvent on Carbamate Hydrolysis Rate

Solvent TypeExpected Effect on Hydrolysis RateRationale
Polar ProticAcceleratesStabilizes charged transition states and can act as a nucleophile.
Polar AproticModerateCan dissolve reactants but less effective at stabilizing charged intermediates.
NonpolarDeceleratesPoor solvation of charged species involved in the reaction.

This table provides a general prediction based on established solvent effects in organic chemistry.

Studies on Competitive Reaction Pathways, e.g., N-Methylation

In reactions involving this compound and a methylating agent, a key competitive pathway is the N-methylation of the primary amino group.

The primary amine is a stronger nucleophile than the N-methylamino group within the carbamate, making it the more likely site for methylation. The selectivity of N-methylation will depend on several factors:

Steric Hindrance: The primary amine is less sterically hindered than the N-methylamino group.

Electronic Effects: The electron-withdrawing effect of the carbamate carbonyl group reduces the nucleophilicity of the adjacent nitrogen.

Reaction Conditions: The choice of methylating agent, base, and solvent can influence the selectivity. For instance, using a bulky methylating agent might further favor reaction at the less hindered primary amine.

Under certain conditions, over-methylation to form a quaternary ammonium salt at the primary amine is also a possibility. Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-N-methylation at the primary amine. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the various proton environments within the Benzyl (B1604629) 3-aminopropyl(methyl)carbamate molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of each proton.

In a typical ¹H NMR spectrum of Benzyl 3-aminopropyl(methyl)carbamate, the aromatic protons of the benzyl group appear in the downfield region, generally between 7.25 and 7.40 ppm. The benzylic protons (CH₂) adjacent to the oxygen atom of the carbamate (B1207046) group typically resonate around 5.10 ppm. The methylene (B1212753) protons of the propyl chain exhibit distinct signals. The protons on the carbon adjacent to the carbamate nitrogen (CH₂-N) are expected around 3.25 ppm, while those next to the terminal amino group (N-CH₂) appear at approximately 2.65 ppm. The central methylene group (CH₂) of the propyl chain shows a signal around 1.70 ppm. The methyl group attached to the carbamate nitrogen (N-CH₃) gives a singlet at about 2.90 ppm. A broad singlet corresponding to the amino protons (NH) is also observed, typically around 1.55 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Functional Group Chemical Shift (δ) ppm Multiplicity Integration
Aromatic (C₆H₅) 7.25-7.40 Multiplet 5H
Benzylic (O-CH₂) 5.10 Singlet 2H
Propyl (CH₂-NCOO) 3.25 Triplet 2H
Propyl (N-CH₂) 2.65 Triplet 2H
Propyl (CH₂) 1.70 Quintet 2H
Methyl (N-CH₃) 2.90 Singlet 3H

13C NMR Analysis for Carbon Backbones

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

The carbonyl carbon of the carbamate group is typically the most downfield signal, appearing around 156.5 ppm. The aromatic carbons of the benzyl group show signals in the range of 127.5 to 136.5 ppm. The benzylic carbon (O-CH₂) is observed at approximately 66.5 ppm. The carbons of the propyl chain have distinct chemical shifts: the carbon attached to the carbamate nitrogen (CH₂-NCOO) resonates around 48.0 ppm, the central carbon (CH₂) at about 28.5 ppm, and the carbon adjacent to the terminal amino group (N-CH₂) at roughly 40.0 ppm. The methyl carbon (N-CH₃) gives a signal around 34.5 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Environment Chemical Shift (δ) ppm
Carbonyl (C=O) 156.5
Aromatic (C₆H₅) 127.5-136.5
Benzylic (O-CH₂) 66.5
Propyl (CH₂-NCOO) 48.0
Propyl (CH₂) 28.5
Propyl (N-CH₂) 40.0

Advanced NMR Techniques for Detailed Structural Confirmation

To further confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques can be employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY: This experiment reveals proton-proton couplings within the molecule, helping to establish the connectivity of the propyl chain protons.

HSQC: This technique correlates directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, including the connections between the benzyl group, the carbamate linkage, and the aminopropyl methyl chain.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS can be used to assess the purity of a sample and confirm its molecular weight. The gas chromatogram will show a peak corresponding to the compound, and the retention time can be used for identification. The mass spectrum will display the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the molecular weight is 222.29 g/mol , so a prominent peak at m/z 222 would be expected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₂H₁₈N₂O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, providing a high degree of confidence in the compound's identity.

Table 3: Mass Spectrometry Data for this compound

Technique Information Provided Expected Value
GC-MS Molecular Weight (m/z of M⁺) 222

Vibrational Spectroscopy

Vibrational spectroscopy is a key non-destructive method for identifying the functional groups and bonding arrangements within a molecule.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational transitions of a molecule when it interacts with infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, providing a molecular fingerprint. While a specific, peer-reviewed spectrum for this compound is not available in the searched literature, the expected absorption bands can be inferred from the analysis of closely related carbamate compounds. rsc.orgnist.gov

The key functional groups in this compound are the secondary amine (N-H), the carbamate carbonyl group (C=O), the C-O and C-N bonds of the carbamate linkage, and the aromatic benzyl group. For the related compound Benzyl carbamate, characteristic FTIR peaks are observed that can serve as a reference. rsc.org The N-H stretching vibrations typically appear as a broad band in the region of 3450-3300 cm⁻¹. The C=O stretching of the carbamate group is expected to produce a strong, sharp peak around 1700 cm⁻¹. Other significant peaks include the N-H bending at approximately 1610 cm⁻¹ and C-N/C-O stretching vibrations between 1350 cm⁻¹ and 1050 cm⁻¹. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3450 - 3300Medium-Broad
C-H Stretch (Aromatic)Benzyl Ring3100 - 3000Medium
C-H Stretch (Aliphatic)Propyl Chain, Methyl3000 - 2850Medium-Strong
C=O StretchCarbamate~1700Strong, Sharp
N-H BendSecondary Amine~1610Variable
C-N StretchCarbamate/Amine1350 - 1200Medium
C-O StretchCarbamate1300 - 1050Strong

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. youtube.com The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. thermofisher.com An evanescent wave penetrates a thin layer of the sample at the surface, making ATR-FTIR particularly useful for analyzing the surface of materials. thermofisher.com

This method is advantageous as it is non-destructive and rapid. researchgate.net While ATR-FTIR is a standard and effective technique for characterizing compounds like carbamates nih.govresearchgate.net, a specific ATR-IR spectrum for this compound has not been detailed in the available scientific literature. If applied, this technique would be expected to yield a spectrum comparable to a standard transmission FTIR spectrum, identifying the same characteristic functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. Although a complete crystal structure determination for this compound has not been published, the following sections describe the standard analyses that would be performed to elucidate its solid-state architecture.

Single-Crystal X-ray Diffraction Analysis

For a carbamate molecule, this analysis would precisely define the geometry of the benzyl ring, the propyl chain, and the planar carbamate group. nih.govnih.gov The results typically include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the crystal.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Benzyl (B1604629) 3-aminopropyl(methyl)carbamate. multidisciplinaryjournals.comorientjchem.org DFT methods calculate the electron density of a molecule to determine its energy and other properties. multidisciplinaryjournals.com Methods such as B3LYP are commonly used to optimize the molecular geometry and predict electronic properties. scirp.orgnih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. orientjchem.org

For carbamate (B1207046) compounds, DFT calculations can compare the accuracy of different theoretical models against experimental data, such as X-ray diffraction results, to validate the computational approach. scirp.orgaun.edu.eg The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule in its lowest energy state. nih.gov

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. multidisciplinaryjournals.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the ground state. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity). multidisciplinaryjournals.com These values help predict how the molecule will interact with other chemical species.

Table 1: Illustrative Frontier Orbital Energies for Reactivity Prediction This table presents theoretical values for illustrative purposes, as specific experimental or computational data for this exact compound is not available in the provided search results.

ParameterEnergy (eV)Implication
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-1.2Indicates electron-accepting capability
Energy Gap (ΔE)5.3Suggests high chemical stability

Molecular Orbital Analysis

Analysis of the HOMO and LUMO distribution provides further insight into the molecule's reactivity. The HOMO is typically localized on the most electron-rich parts of the molecule, which are the likely sites for electrophilic attack. For Benzyl 3-aminopropyl(methyl)carbamate, this would likely involve the nitrogen atoms and the oxygen atoms of the carbamate group. The LUMO is found on the most electron-deficient areas, indicating the sites susceptible to nucleophilic attack. Visualizing these orbitals through molecular modeling software helps to identify specific atoms or functional groups that are key to the molecule's chemical interactions. aun.edu.eg

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational flexibility and intermolecular interactions of this compound. scirp.orgresearchgate.net These simulations model the movement of atoms over time, providing a dynamic view of the molecule's behavior. This is particularly useful for understanding how the molecule might bind to a biological target, such as an enzyme. Carbamates are known to act as inhibitors of enzymes like acetylcholinesterase, and their binding is governed by their three-dimensional shape and electrostatic properties. nih.gov

Simulations can be performed in different environments, such as in a vacuum (gas phase) or in a solvent (like water), to see how the molecular conformation changes. scirp.org This helps in understanding the molecule's solubility and how it behaves in a biological system.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including infrared (IR) spectra. scirp.org By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. orientjchem.orgresearchgate.net This predicted spectrum can then be compared with experimental data to confirm the molecule's structure and the accuracy of the computational model. scirp.org

Specific vibrational modes can be assigned to different functional groups within this compound. For example, the calculations would predict characteristic frequencies for the C=O (carbonyl) stretch, N-H stretch of the amine, and C-N and C-O stretches within the carbamate group.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies This table is a hypothetical representation to illustrate the concept.

Functional GroupPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)33503355Symmetric Stretch
C-H (Aromatic)30503052Stretch
C-H (Aliphatic)29402945Stretch
C=O (Carbamate)17001705Stretch
C-N (Carbamate)12501255Stretch

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. nih.gov For carbamates, SAR is crucial for designing compounds with specific inhibitory properties, often targeting enzymes like acetylcholinesterase. nih.govnih.gov

The theoretical framework for SAR on this compound would involve analyzing its key structural components:

Benzyl Group: The aromatic ring can engage in π-π stacking or hydrophobic interactions within a binding site.

Carbamate Moiety: This group is critical for the inhibitory mechanism of many carbamates, acting as a "pseudo-substrate" for enzymes. nih.gov

Propylamine Chain: The length and flexibility of this chain can influence the molecule's positioning and orientation within a binding pocket. The terminal amine group is a key site for hydrogen bonding. nih.gov

N-Methyl Group: The presence of the methyl group on the carbamate nitrogen can affect the molecule's steric profile and electronic properties compared to its non-methylated counterpart.

By computationally modifying these different parts of the molecule (e.g., changing substituents on the benzyl ring or altering the length of the alkyl chain) and calculating the resulting changes in binding affinity, a theoretical SAR model can be developed. nih.gov

Prediction of Hydrogen Bonding and Other Non-Covalent Interactions

The ability of this compound to form hydrogen bonds is a key determinant of its interactions with biological macromolecules and its physical properties. nih.gov The molecule has several potential sites for hydrogen bonding:

Hydrogen Bond Donors: The primary amine (-NH₂) group at the end of the propyl chain is a strong hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the nitrogen atoms within the molecule can act as hydrogen bond acceptors. nih.gov

Computational models can predict the geometry and strength of these potential hydrogen bonds. rowansci.comnih.gov These models calculate the electrostatic potential surface of the molecule, identifying regions of positive and negative charge that are favorable for interaction. orientjchem.org Beyond hydrogen bonds, other non-covalent interactions like van der Waals forces and π-stacking involving the benzyl ring can be modeled to build a complete picture of the molecule's intermolecular interaction profile. aun.edu.eg

Role and Derivatization in Advanced Organic Synthesis

Benzyl (B1604629) 3-aminopropyl(methyl)carbamate as a Synthetic Intermediate

The utility of benzyl 3-aminopropyl(methyl)carbamate as a synthetic intermediate stems from the differential reactivity of its two amine functionalities. The benzyloxycarbonyl (Cbz or Z) group acts as a protecting group for the primary amine, rendering it less nucleophilic. This selective protection allows for reactions to be directed towards the more nucleophilic secondary amine. The Cbz group can be later removed under specific conditions, typically through hydrogenolysis, to liberate the primary amine for further functionalization.

This strategic protection and deprotection sequence makes this compound a valuable component in the multi-step synthesis of complex molecules, including those with pharmaceutical applications.

Derivatization Strategies via the Amine and Carbamate (B1207046) Functionalities

The presence of both a secondary amine and a protected primary amine allows for a range of derivatization strategies to be employed. These modifications can be used to build larger molecules or to fine-tune the electronic and steric properties of the parent compound.

The secondary amine of this compound is readily acylated using various acylating agents. This reaction forms an amide bond and is a common strategy for introducing new functional groups. Typical acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents.

Illustrative Acylation Reactions:

Acylating AgentProduct Class
Acetyl chlorideN-acetyldiamide
Benzoyl chlorideN-benzoyldiamide
Succinic anhydrideCarboxylic acid-terminated amide

These acylation reactions are fundamental in peptide synthesis and in the construction of various bioactive molecules.

Alkylation of the secondary amine introduces an additional substituent on the nitrogen atom. nih.gov This can be achieved using alkyl halides or through reductive amination. nih.gov The choice of alkylating agent allows for the introduction of a wide variety of alkyl and aryl groups. Over-alkylation can be a side reaction, but reaction conditions can often be optimized to favor mono-alkylation. nih.gov

Examples of Alkylation Approaches:

Alkylating MethodReagentsProduct Type
Direct AlkylationAlkyl halide (e.g., methyl iodide), baseTertiary amine
Reductive AminationAldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Tertiary amine

Reacting the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields a sulfonamide. This transformation significantly alters the electronic properties of the nitrogen atom, making it less basic and introducing a bulky, electron-withdrawing group. This modification can influence the conformational preferences and binding capabilities of the molecule.

Development of Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal building block for the synthesis of more complex molecular architectures.

Macrocycles are large ring structures that are of significant interest in medicinal chemistry and materials science. Diamine building blocks, such as this compound, are frequently used in the synthesis of macrocycles. nih.gov A common strategy involves a two-step process:

Linear Chain Assembly: The secondary amine of this compound is reacted with a difunctional electrophile, such as a diacyl chloride or a dihalide, to form a linear precursor.

Intramolecular Cyclization: After deprotection of the Cbz group to reveal the primary amine, an intramolecular reaction between the two ends of the linear precursor is induced to form the macrocycle. This final ring-closing step is often performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

The use of building blocks like this compound provides a modular approach to the synthesis of diverse macrocyclic structures with varying ring sizes and functionalities. nih.gov

Incorporation into Heterocyclic Systems (e.g., pyrrolidine (B122466), azetidine (B1206935), triazole)

The unique structure of this compound, featuring a primary amine and a protected secondary amine separated by a three-carbon chain, makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The reactivity of the primary amine allows for its direct incorporation into cyclic systems through established synthetic methodologies.

Pyrrolidine Synthesis: The pyrrolidine ring is a common motif in many biologically active molecules. rsc.orgnih.gov A primary synthetic route to pyrrolidines involves the reaction of a 1,4-dielectrophile with a primary amine. For this compound, the synthesis would commence by alkylating the primary amine with a four-carbon unit containing leaving groups at both ends, such as 1,4-dibromobutane. Subsequent intramolecular cyclization would yield the N-substituted pyrrolidine, which retains the protected methylaminoethyl side chain for further functionalization. Another powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which offers stereochemical control over the resulting pyrrolidine ring. rsc.org General methods for pyrrolidine synthesis often involve one-pot cascades, such as a nitro-Mannich/hydroamination sequence, to create substituted pyrrolidines with multiple stereocenters. rsc.org

Azetidine Synthesis: Azetidines are strained four-membered heterocycles that are important structural units in medicinal chemistry. magtech.com.cnrsc.org Their synthesis from 1,3-diamines or their precursors is well-documented. A common strategy involves the reaction of a 1,3-amino alcohol with a sulfonyl chloride, followed by intramolecular cyclization. Applying this to this compound would first require the transformation of the primary amine into a hydroxyl group, a multi-step process. A more direct route is the reaction with a 1,2-dielectrophile, such as an activated epihalohydrin, which can lead to the formation of the azetidine ring. Modern methods, such as copper-catalyzed photoinduced radical cyclization of ynamides, provide a regioselective anti-Baldwin 4-exo-dig pathway to construct the azetidine ring. nih.gov

Triazole Synthesis: The 1,2,3-triazole ring is a prominent amide bioisostere and can be readily synthesized using "click chemistry". cambridgemedchemconsulting.comfrontiersin.org The primary amine of this compound can be converted into an azide (B81097) under mild conditions using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov This azide intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. frontiersin.orgnih.gov This reaction is highly efficient and tolerant of various functional groups, allowing for the synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazoles where the triazole ring is linked to the propyl(methyl)carbamate backbone. nih.gov The 1,3-dipolar cycloaddition is a foundational reaction for forming five-membered heterocycles and is the key step in triazole synthesis. wikipedia.orgnih.gov

Heterocyclic SystemGeneral Synthetic ApproachApplicability to this compound
PyrrolidineReaction of a primary amine with a 1,4-dielectrophile. nih.govorganic-chemistry.orgThe primary amine can undergo dialkylation followed by intramolecular cyclization.
AzetidineIntramolecular cyclization of γ-amino alcohols or reaction with 1,2-dielectrophiles. magtech.com.cnorganic-chemistry.orgRequires initial modification or direct reaction with specific bifunctional reagents.
TriazoleConversion of the primary amine to an azide, followed by a 1,3-dipolar cycloaddition with an alkyne (Click Chemistry). frontiersin.orgnih.govA direct and high-yielding pathway to functionalized triazoles.

Synthesis of Functionalized Polyamine Derivatives

Polyamines are a class of organic compounds with two or more primary amino groups that are crucial in cellular physiology, and their derivatives are explored for various therapeutic applications. nih.govnih.gov this compound is an ideal building block for the synthesis of complex, functionalized polyamine derivatives due to its orthogonal protection scheme. The primary amine is readily available for reaction, while the secondary amine is masked as a benzyl carbamate (Cbz).

The synthesis of extended polyamines can be achieved in a stepwise manner. nih.gov Starting with this compound, the primary amine can be acylated or reductively aminated with a protected aminoaldehyde or amino acid. This process adds another amine-containing unit to the molecule. Following this chain extension, the Cbz protecting group on the secondary amine can be selectively removed through hydrogenolysis. This unmasks the methylamino group, which can then undergo a second round of functionalization. This sequence of selective reaction at the primary amine, deprotection of the secondary amine, and subsequent reaction allows for the controlled, iterative construction of complex polyamines with precisely defined structures and functionalities. The synthesis of 1,3-diamines and their derivatives is a significant area of research, with various catalytic methods being developed to create these important motifs. bohrium.combohrium.comrsc.orgresearchgate.net

Synthetic StepDescriptionKey Reagents/Conditions
Initial FunctionalizationReaction at the free primary amine to extend the polyamine chain.Acylation with a protected amino acid or reductive amination with a protected aminoaldehyde.
DeprotectionSelective removal of the Cbz group from the secondary amine.Hydrogenolysis (e.g., H2, Pd/C).
Secondary FunctionalizationReaction at the newly freed secondary methylamine.Alkylation, acylation, or other modifications to introduce further diversity.

Bioisosteric Replacement Studies (General Chemical Principles)

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. oup.comnih.gov The goal is to create a new compound that retains the desired biological activity while improving upon its drug-like qualities. cambridgemedchemconsulting.comnih.govdrughunter.com

The carbamate moiety, such as the one present in this compound, is a well-established non-classical bioisostere for the amide bond. cambridgemedchemconsulting.comnih.gov Amide bonds are prevalent in many drugs but are often susceptible to enzymatic cleavage by proteases, leading to poor metabolic stability. drughunter.com Replacing an amide with a carbamate can confer several advantages:

Metabolic Stability: Carbamates are generally more resistant to hydrolysis by proteases and esterases compared to amides, which can lead to an improved pharmacokinetic profile. cambridgemedchemconsulting.com

Modulation of Physicochemical Properties: The carbamate group can alter properties such as hydrogen bonding capacity, polarity, and lipophilicity compared to an amide. nih.gov These changes can affect a compound's solubility, membrane permeability, and oral bioavailability. nih.gov For instance, heteroaryl groups and other amides have been successfully used as isosteres for carbamates to reduce liabilities associated with cytochrome P450 (CYP) metabolism. nih.gov

In bioisosteric replacement studies, a fragment like the N-methyl-N-(benzyloxycarbonyl)aminopropyl group could be used to replace a corresponding amide-containing fragment in a lead compound. The resulting analogue would then be tested to see if the replacement led to improved properties. The principle relies on the carbamate group acting as a suitable mimic of the amide's spatial and electronic features while offering a different metabolic fate. cambridgemedchemconsulting.comnih.gov

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov Future research is increasingly focused on developing greener, safer, and more sustainable alternatives.

One promising direction is the direct synthesis from amines and carbon dioxide (CO₂), a renewable and non-toxic C1 building block. nih.govrsc.org Research has demonstrated that various carbamates can be prepared from amines, alcohols, and CO₂ using basic catalysts under mild conditions, eliminating the need for halogenated compounds. rsc.org Another innovative and sustainable approach involves the direct transformation of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which avoids the need for metal catalysts and toxic reagents. researchgate.netrsc.org This method has shown high yields and is scalable, making it a benign and efficient alternative for producing key chemical intermediates. researchgate.netrsc.org

Three-component coupling reactions also represent a powerful strategy. The coupling of an amine, CO₂, and an alkyl halide in the presence of cesium carbonate offers an efficient route to carbamates under mild conditions, minimizing side reactions like N-alkylation. nih.govorganic-chemistry.org

Future efforts for synthesizing Benzyl (B1604629) 3-aminopropyl(methyl)carbamate will likely leverage these sustainable methodologies. The goal is to replace traditional routes with processes that are not only environmentally friendly but also more efficient and cost-effective.

Table 1: Comparison of Sustainable Carbamate (B1207046) Synthesis Methods

Method Key Features Advantages Reference
Direct from Boc-amines Uses lithium tert-butoxide as a base. Avoids hazardous reagents and metal catalysts; high yields; scalable. researchgate.netrsc.org
CO₂-based Synthesis Utilizes CO₂, amines, and alcohols with basic catalysts. Halogen-free; uses renewable feedstock; mild reaction conditions. rsc.org
Three-Component Coupling Couples amines, CO₂, and alkyl halides. Mild conditions; short reaction times; high selectivity. nih.govorganic-chemistry.org

| Quaternary Ammonium (B1175870) Carbonates | Reacts a primary amine with an organic halogen compound in the presence of a quaternary organic ammonium carbonate. | Provides a sustainable route for carbamate production. | google.com |

Advanced Mechanistic Insights into Carbamate Chemistry

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of carbamates from amines and CO₂ is a complex process influenced by factors like the solvent, temperature, and the presence of catalysts. nih.gov

Recent studies have provided detailed mechanistic insights into this reaction. For instance, the reaction between an amine and CO₂ can form a zwitterionic Lewis acid/base adduct, which then converts to a carbamic acid. nih.gov This elusive intermediate is often deprotonated by a second amine molecule to yield an ammonium carbamate salt. nih.gov

The use of superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), has been shown to mediate carbamate formation. helsinki.firsc.org Computational and experimental analyses have revealed that the TMG-CO₂ zwitterion is not a direct carboxylating agent. Instead, CO₂ dissociates from the adduct before a concerted carboxylation occurs, where the superbase deprotonates the amine as it attacks a free CO₂ molecule. helsinki.firsc.orgrsc.org In aqueous solutions, the formation of carbamates from monoethanolamine and CO₂ involves three parallel, pH-dependent reversible reactions with dissolved CO₂, carbonic acid, and the bicarbonate ion. acs.orgnih.gov

Future mechanistic studies on Benzyl 3-aminopropyl(methyl)carbamate could focus on elucidating the precise role of catalysts and intermediates, enabling finer control over the reaction and potentially improving yields and purity.

Exploration of New Derivatization Pathways and Chemical Space

The structural motif of this compound offers multiple points for derivatization, allowing for the exploration of new chemical space and the generation of analogues with potentially enhanced or novel properties. The primary amine, the secondary amine within the carbamate linkage, and the benzyl group are all amenable to chemical modification.

Derivatization strategies can be employed to create prodrugs, which can improve the pharmacokinetic profile of a parent molecule. nih.gov For instance, the primary amine could be functionalized to create carbamate-based prodrugs designed to enhance bioavailability. nih.gov Another avenue is the synthesis of hydrolytically degradable derivatives, such as by incorporating the carbamate into a larger polymer structure like polyethylene (B3416737) glycol (PEG), which has applications in drug delivery and tissue engineering. nih.gov

Furthermore, derivatization is a key tool in analytical chemistry. Tagging the amine group with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can render the molecule more suitable for analysis by techniques such as UPLC-ESI-MS/MS, allowing for sensitive and high-throughput screening. nih.gov Research into novel carbamate derivatives as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) highlights how structural modifications can lead to potent and specific biological activity. nih.gov

By systematically exploring these derivatization pathways for this compound, researchers can create a library of new compounds for screening in various biological and material science applications.

Application of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. chemai.iochemcopilot.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties. chemai.iochemcopilot.com

For a target compound like this compound, AI models can accelerate the development of improved synthetic routes. By training on existing reaction databases, these models can predict the yield and purity of a reaction under various conditions, saving significant time and resources compared to traditional trial-and-error experimentation. chemai.io AI tools can also predict potential side reactions and degradation pathways. chemcopilot.com

Table 2: Applications of AI/ML in Carbamate Chemistry

Application AI/ML Technique Potential Impact on this compound Reference
Reaction Prediction Deep learning models trained on reaction databases (e.g., USPTO, Reaxys). Faster optimization of synthesis, prediction of yields and by-products. chemcopilot.com
Compound Design Generative models (e.g., graph-to-SMILES, contrastive learning). Design of novel derivatives with desired properties and guaranteed synthetic accessibility. youtube.commiragenews.com
Transition State Prediction Machine learning strategies to predict reaction transition states. Faster design of sustainable chemical processes by understanding reaction pathways. mit.edu

Expanding Stereochemical Control in Complex Carbamate Derivatives

As the complexity of target molecules increases, the ability to control stereochemistry becomes paramount. For derivatives of this compound that may contain chiral centers, developing stereoselective synthetic methods is a critical area of future research.

Recent advances have demonstrated sophisticated strategies for achieving high levels of stereochemical control in carbamate synthesis. One such method is the stereodivergent synthesis of carbamates from a single oxirane substrate, which allows for access to both cis and trans isomers with high diastereoselectivity by selectively trapping in situ generated carbonate intermediates with an amine. researchgate.netscispace.com

The development of chiral catalysts is also a key focus. For instance, photocatalytic asymmetric oxidation of phosphines has been achieved with high enantioselectivity by employing chiral Brønsted base catalysts, demonstrating a robust platform for stereo-controlled transformations. acs.orgacs.org Applying similar principles to the synthesis of complex carbamate derivatives will be essential for producing enantiomerically pure compounds for applications where stereochemistry is critical.

Q & A

Basic: What are the common synthetic routes for Benzyl 3-aminopropyl(methyl)carbamate in organic chemistry research?

Answer:
this compound is typically synthesized via carbamate formation. A documented method involves reacting 3-aminopropyl(methyl)amine with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, forming the carbamate bond. Purification is achieved through recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. For intermediates like the hydrochloride salt (CAS 17400-34-9), post-synthetic protonation with HCl in ether is employed .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

  • Analytical Techniques :
    • ¹H/¹³C NMR : Confirms molecular structure (e.g., benzyl aromatic protons at ~7.3 ppm, carbamate carbonyl at ~155 ppm).
    • HPLC : Purity assessment (≥98% threshold) using C18 columns and UV detection at 254 nm.
    • Melting Point : The hydrochloride derivative melts at 185–189°C, serving as a critical purity indicator .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245 for the free base).

Advanced: What role does this compound play in dendrimer synthesis?

Answer:
This compound acts as a protected amine intermediate in poly(ester-ether) (PEE-G) dendrimer scaffolds. The benzyl carbamate (Cbz) group stabilizes the amine during iterative coupling steps, preventing undesired side reactions. For example, in Shrestha’s methodology, it is used to construct Generation 1 (G1) dendrimers via amide bond formation. Deprotection (e.g., hydrogenolysis with Pd/C) regenerates the free amine for subsequent functionalization, enabling controlled branching .

Advanced: How does the stability of the benzyl carbamate group influence experimental design in peptide synthesis?

Answer:
The Cbz group is stable under basic and nucleophilic conditions but cleaved by:

  • Hydrogenolysis : H₂/Pd-C in methanol or ethanol.
  • Acidic Hydrolysis : HBr in acetic acid (33% v/v, 1–4 h).
    Researchers must avoid these conditions during coupling reactions (e.g., using DCC or EDCI). Stability data indicates compatibility with common reagents like TFA (limited exposure) but incompatibility with strong reducing agents (e.g., LiAlH₄) .

Basic: What are the recommended storage conditions for this compound hydrochloride?

Answer:

  • Short-term : Store at room temperature (20–25°C) in a tightly sealed container with desiccant.
  • Long-term : Keep at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis.
  • Handling : Avoid humidity and direct light. The hydrochloride salt (CAS 17400-34-9) is hygroscopic; pre-dry vials before use in moisture-sensitive reactions .

Advanced: How do researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Answer:
Discrepancies may arise from polymorphism or residual solvents. To address this:

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.
  • Use XRPD (X-ray powder diffraction) to compare crystalline forms.
  • Replicate synthesis under standardized conditions (e.g., anhydrous THF, controlled cooling rates). For CAS 17400-34-9, consensus melting points (185–189°C) are validated across multiple studies .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.